3-Bromo-2,5-dichloro-6-methylpyridine
Overview
Description
Scientific Research Applications
Catalysis and Chemical Reactions
- 3-Bromo-2,5-dichloro-6-methylpyridine has been used in selective amination reactions, facilitated by palladium-xantphos complexes. This process leads to the production of compounds like 5-amino-2-chloropyridine with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Synthesis of Complex Compounds
- It serves as a precursor in the synthesis of complex compounds. For instance, Schiff base compounds were synthesized using 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, indicating its utility in creating structurally diverse molecules (Wang, Nong, Sht, & Qi, 2008).
Electrocatalytic Applications
- In the field of electrocatalysis, 3-Bromo-2,5-dichloro-6-methylpyridine derivatives have been used for the electrocatalytic carboxylation of compounds like 2-amino-5-bromopyridine with CO2. This demonstrates its role in environmentally friendly chemical transformations (Feng, Huang, Liu, & Wang, 2010).
Chemical Synthesis and Ligand Preparation
- This compound is also integral in the preparation of ligands and intermediates for further chemical synthesis. For example, 3-Bromo-2-chloro-4-methoxypyridine, a closely related derivative, has been used as a 2,3-pyridyne precursor in regioselective reactions (Walters, Carter, & Banerjee, 1992).
Pharmaceutical Intermediate Synthesis
- Additionally, it's an important intermediate in pharmaceutical synthesis. For instance, 2-Amino-6-bromopyridine derivatives, which can be synthesized from similar compounds, are valuable in the pharmaceutical industry (Xu Liang, 2010).
Safety and Hazards
properties
IUPAC Name |
3-bromo-2,5-dichloro-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGADSQPTWOGBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dichloro-6-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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